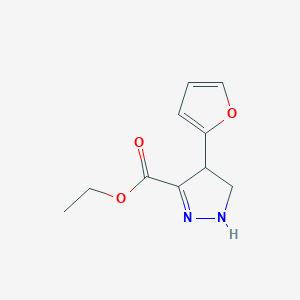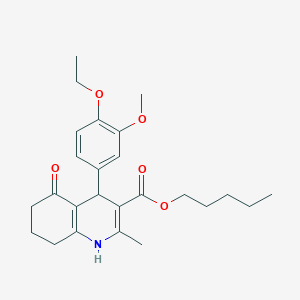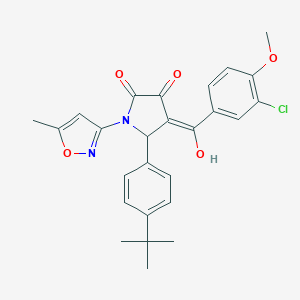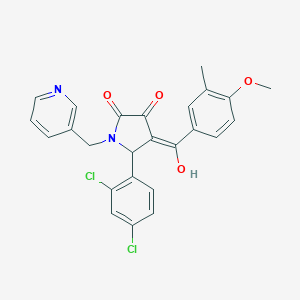![molecular formula C20H16ClN7O2 B265780 8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT, is a unique organic compound that has shown promising results in scientific research. TAT is a heterocyclic compound that consists of a tricyclic ring system with a nitrogen atom in each ring. This compound's unique structure and properties make it an attractive molecule for scientific research.
Wirkmechanismus
TAT's mechanism of action is not fully understood, but it is believed to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. TAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TAT has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. TAT has also been shown to inhibit the growth of multidrug-resistant cancer cells. TAT has been shown to have low toxicity in normal cells, making it an attractive molecule for cancer therapy. TAT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAT is its unique structure, which makes it an attractive molecule for scientific research. TAT's low toxicity in normal cells is also an advantage, making it a promising molecule for cancer therapy. However, the synthesis of TAT is a complex and multistep process, making it difficult to produce in large quantities. TAT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for TAT research. One potential direction is the development of new antitumor agents based on TAT's structure. Another potential direction is the study of TAT's potential use in the treatment of neurodegenerative diseases. TAT's potential use in OLEDs and supramolecular chemistry is also an area of future research. Further studies are needed to fully understand TAT's mechanism of action and its potential applications in various fields of science.
Synthesemethoden
The synthesis of TAT involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with the appropriate reagents to form TAT.
Wissenschaftliche Forschungsanwendungen
TAT has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. TAT has shown promising results in drug discovery, specifically in the development of new antitumor agents. TAT has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for supramolecular chemistry.
Eigenschaften
Produktname |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C20H16ClN7O2 |
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3 |
InChI-Schlüssel |
MLCUZMYLEGSYED-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)
![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)




![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)